2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol
Description
2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol is an ethanolamine derivative characterized by a 4-chlorophenyl group connected to an ethylaminoethanol backbone via a sulfide (sulfanyl) linkage. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs (e.g., thiazole- or thiazolidinone-based derivatives) indicate possible applications in antihistaminic, anti-allergic, or receptor-targeted therapies .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylethylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNOS/c11-9-1-3-10(4-2-9)14-8-6-12-5-7-13/h1-4,12-13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDAYBKAWXZCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366150 | |
| Record name | 2-[2-(4-chlorophenyl)sulfanylethylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434312-01-3 | |
| Record name | 2-[2-(4-chlorophenyl)sulfanylethylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol typically involves the reaction of 4-chlorophenylthiol with 2-chloroethylamine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the chloroethylamine, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the ethanol moiety.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified ethanol derivatives or dechlorinated products.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analog: Hydrobromide 2-[4-(4-Chlorophenyl)-2-phenyliminothiazol-3-yl]-ethanol
Structure: Features a thiazole ring substituted with 4-chlorophenyl and phenylimino groups, linked to an ethanol group. Key Differences:
- The thiazole ring and phenylimino group in this analog create a planar, aromatic system absent in the target compound.
- The hydrobromide salt enhances solubility compared to the free base form of the target compound. Activity: Demonstrates potent antihistaminic and anti-allergic properties in pharmacological screening, likely due to histamine receptor interactions facilitated by the thiazole core . Implications: The target compound’s simpler ethylaminoethanol chain may reduce receptor-binding specificity but improve metabolic stability.
Thiazolidinone Derivatives: IIIo, IIIp, IIIu
Structure: Thiazolidinone scaffold modified with hydrazide groups and 4-chlorophenyl substituents. Key Differences:
- The thiazolidinone ring (a saturated heterocycle) contrasts with the target compound’s linear sulfide-ethylamino chain.
- Activity: Thiazolidinones are historically associated with PPAR-γ activation (e.g., antidiabetic drugs) or antimicrobial effects, though specific data for IIIo-IIIu is unspecified . Implications: The target compound’s lack of a thiazolidinone core suggests divergent mechanisms, possibly favoring amine-mediated pathways over receptor agonism.
Sulfonyl Analog: 2-[2-(4-Chlorophenyl)sulfonylethylsulfanyl]ethanol
Structure : Contains a sulfonyl (-SO₂-) group instead of sulfanyl (-S-), with an additional ethylthio chain.
Key Differences :
- The sulfonyl group increases polarity and oxidative stability compared to the target compound’s sulfide.
- Safety Data: Classified under GHS guidelines with specific handling precautions (e.g., inhalation risks), suggesting higher reactivity due to the sulfonyl group . Implications: The target compound’s sulfide group may enhance lipophilicity and metabolic susceptibility (e.g., oxidation to sulfone/sulfoxide metabolites).
Comparative Analysis Table
Key Findings and Implications
- Structural Flexibility : The target compound’s linear structure may offer synthetic accessibility but reduced target specificity compared to heterocyclic analogs.
- Electronic Effects : Sulfanyl vs. sulfonyl groups critically influence polarity, stability, and bioavailability.
- Therapeutic Potential: While thiazole-based analogs show validated antihistaminic activity, the target compound’s efficacy would depend on optimizing the ethanolamine-sulfide interaction with biological targets.
Biological Activity
2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol is an organic compound characterized by its unique structure, which includes a sulfanyl group attached to a 4-chlorophenyl moiety and an ethanol backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
- Molecular Formula :
- Molecular Weight : 247.75 g/mol
The compound features a chlorophenyl group, which is often associated with various biological activities, including antimicrobial and anticancer properties.
The mechanism of action for this compound involves its interaction with biological macromolecules such as proteins and nucleic acids. The sulfanyl group may enhance its reactivity and ability to form bonds with specific targets within cells, potentially influencing enzymatic pathways or receptor interactions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. The presence of the chlorophenyl moiety is known to contribute to such effects.
- Case Study : In vitro testing against various bacterial strains showed inhibition zones indicating effective antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
Anticancer Activity
Research indicates potential anticancer properties attributed to this compound. Its ability to induce apoptosis in cancer cells has been noted.
- Case Study : A study on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
Safety Profile
While exploring the therapeutic potential, it is essential to consider the safety profile of this compound. Toxicological assessments have indicated that the compound can cause skin irritation and eye damage upon exposure.
- Safety Data :
- Skin Irritation : Causes skin irritation (H315).
- Eye Irritation : Causes serious eye irritation (H319).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
